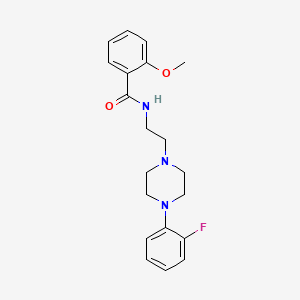

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Radiolabeled Antagonists for Neuroimaging

A significant application of derivatives of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide is in the development of radiolabeled antagonists for positron emission tomography (PET) imaging. For instance, [18F]p-MPPF, a derivative, has been utilized for studying the serotonergic neurotransmission by acting as a 5-HT1A antagonist. Research has included the synthesis, radiochemistry, animal, and human PET imaging studies to understand serotonin receptor distribution and functioning in various neurological conditions (Plenevaux et al., 2000).

Potential Brain Imaging Agents

Another derivative, [(18)F]MPP3F, has been synthesized and characterized for its potential as a brain imaging agent for PET. Its biodistribution in mice suggested promising brain uptake, indicating its utility in studying cerebral functions and disorders (Mou et al., 2009).

Receptor Ligand Studies

Derivatives have also been investigated for their binding affinity and selectivity to various receptors, including dopamine and serotonin receptors. For example, structural modifications of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide have been studied to understand its affinity and selectivity towards dopamine D(4) receptors, which is crucial for developing therapeutic agents for psychiatric disorders (Perrone et al., 2000).

Development of Therapeutic Agents

Research has extended into the development of long-acting therapeutic agents targeting cocaine abuse, highlighting the versatility of derivatives in addressing substance abuse disorders. Optically pure hydroxylated derivatives have been synthesized and evaluated for their affinity to dopamine transporters, showing potential as long-acting agents for cocaine abuse treatment (Hsin et al., 2002).

Mechanism of Action

Target of Action

The primary targets of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .

Mode of Action

This compound inhibits the transport of nucleosides and nucleoside analogues through ENT1 and ENT2 in a concentration-dependent manner . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . By inhibiting the transport of these molecules, the compound can influence adenosine-related functions and potentially disrupt nucleotide synthesis .

Pharmacokinetics

Its irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect .

Result of Action

The inhibition of ENTs by this compound can lead to a decrease in the transport of nucleosides and nucleoside analogues . This can potentially disrupt nucleotide synthesis and adenosine-related functions, leading to various molecular and cellular effects .

properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2/c1-26-19-9-5-2-6-16(19)20(25)22-10-11-23-12-14-24(15-13-23)18-8-4-3-7-17(18)21/h2-9H,10-15H2,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORJQKQZBBXJPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2381826.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2381829.png)

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2381831.png)

![2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2381834.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2381835.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2381837.png)

![3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide](/img/structure/B2381840.png)

![1-phenyl-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2381845.png)

![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2381846.png)